N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide is a synthetic compound featuring a benzofuran core linked to a dimethylaminoethyl group and a 2-chlorobenzenesulfonamide moiety. The dimethylaminoethyl substituent introduces basicity and steric bulk, which may influence solubility, pharmacokinetics, and target binding.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-21(2)15(17-11-13-7-3-5-9-16(13)24-17)12-20-25(22,23)18-10-6-4-8-14(18)19/h3-11,15,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSXGQIADIQHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.
Introduction of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under appropriate conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-chlorobenzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a benzofuranone derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
SzR-105 (Quinoline-Based Analog)
- Structure: C15H20ClN3O2 (309.79 g/mol), featuring a quinoline core with a carboxamide and dimethylaminopropyl chain .
- Comparison: Aromatic System: Quinoline (nitrogen-containing) vs. benzofuran (oxygen-containing). Quinoline’s basicity may enhance solubility in acidic environments, whereas benzofuran’s oxygen could favor dipolar interactions. Functional Groups: SzR-105’s carboxamide vs. target’s sulfonamide.
Benzimidazole-Sulfonamide Hybrid ()
Sulfonamide vs. Carboxamide Derivatives
*Hypothetical molecular weight based on structural analysis.
Amine Substituent Variations
Dimethylaminoethyl vs. Pyrrolidinyl/Morpholinomethyl ()
- Dimethylaminoethyl (Target): Linear chain with moderate steric hindrance; basicity (pKa ~8-9) may enhance protonation in physiological conditions.
- Morpholinomethyl (C19H26N4O3, 358.43 g/mol): Ether-oxygen in morpholine enhances hydrophilicity, possibly improving aqueous solubility .
Ethyl 4-(Dimethylamino) Benzoate ()
- Structure: C11H15NO2 (193.24 g/mol).
- Reactivity: Exhibits higher polymerization reactivity than 2-(dimethylamino) ethyl methacrylate due to ester group electron withdrawal .
- Implication: The target’s dimethylaminoethyl group may similarly influence reactivity in synthetic or biological contexts.
Benzofuran Derivatives with Sulfonamide Groups ()
- Example : N-(phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide.
- Comparison : The piperidinyloxy substituent in introduces steric hindrance and radical stability, whereas the target’s 2-chlorobenzenesulfonamide may prioritize electrophilic interactions .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzofuran moiety : A fused ring system that contributes to its biological activity.
- Dimethylaminoethyl group : Enhances solubility and potential interaction with biological targets.
- Chlorobenzenesulfonamide : Known for various pharmacological effects.
The molecular formula is with a molecular weight of approximately 396.9 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that similar benzofuran derivatives can act as inhibitors for various carbonic anhydrases (CAs), which are essential in regulating pH and fluid balance in tissues . The sulfonamide group is particularly significant as it can undergo nucleophilic substitutions, facilitating interactions with target proteins.
Biological Activities
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Anticancer Activity :
- Studies have shown that benzofuran-based sulfonamides exhibit selective growth inhibitory activity against certain cancer cell lines. For instance, compounds similar to this compound demonstrated moderate to high selectivity against cancer cells, particularly those expressing carbonic anhydrases IX and XII .
- In vitro assays against a panel of 60 cancer cell lines revealed selective anti-proliferative effects, suggesting potential as a therapeutic agent in oncology .
-
Antimicrobial Activity :
- Benzofuran derivatives have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.78 μg/mL for some derivatives .
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Antitubercular Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study assessing the anticancer properties of similar compounds found that specific benzofuran derivatives selectively inhibited the growth of cancer cells expressing carbonic anhydrases IX and XII, indicating a targeted approach in cancer therapy. The selectivity index (SI) values ranged from 19.6 to over 250.3, showcasing the potential for developing targeted treatments based on this compound's structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
